

What is Tris(perfluorophenyl)borane Lewis acidity

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Compound of Interest

Compound Name: *Tris(perfluorophenyl)borane*

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An In-depth Technical Guide to the Lewis Acidity of **Tris(perfluorophenyl)borane**

Introduction

Tris(perfluorophenyl)borane, often abbreviated as $B(C_6F_5)_3$, is a powerful and versatile Lewis acid that has garnered significant attention in both academic research and industrial applications.^{[1][2][3]} Its high electrophilicity, thermal stability, and the relative inertness of its B-C bonds make it a unique and highly effective catalyst in a wide range of chemical transformations.^{[1][4]} This technical guide provides a comprehensive overview of the Lewis acidity of $B(C_6F_5)_3$, including quantitative measures, experimental protocols for its determination, and its role in various reaction mechanisms. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the catalytic potential of this exceptional Lewis acid.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of a compound is a measure of its ability to accept an electron pair from a Lewis base. Several experimental and computational methods have been employed to quantify the Lewis acidity of $B(C_6F_5)_3$. The most common metrics include the Gutmann-Beckett Acceptor Number (AN) and Fluoride Ion Affinity (FIA).

Data Presentation

| Method | Probe Molecule | Solvent | Value | Reference Lewis Acid (Value) |
|-----------------------------|--|---------------------------------|-----------------------------|---|
| Gutmann-Beckett | Triethylphosphine oxide (Et ₃ PO) | CD ₂ Cl ₂ | 82 | BF ₃ (89), BCl ₃ (106), SbCl ₅ (100) |
| Fluoride Ion Affinity (FIA) | F ⁻ | Gas Phase | Lower than BCl ₃ | SbF ₅ (reference for superacidity) |

Table 1: Quantitative Measures of **Tris(perfluorophenyl)borane** Lewis Acidity

Experimental and computational studies indicate that the Lewis acidity of B(C₆F₅)₃ is comparable to that of boron trifluoride (BF₃) but significantly lower than that of boron trichloride (BCl₃).^{[1][5]} Despite this, its unique combination of strong Lewis acidity and stability makes it a preferred catalyst in many applications.^[4]

Experimental Protocols

Determination of Lewis Acidity using the Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of molecular species by ³¹P NMR spectroscopy.^{[6][7]} It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule, whose ³¹P chemical shift is sensitive to its coordination with a Lewis acid.^[6]

Materials and Equipment:

- **Tris(perfluorophenyl)borane** (B(C₆F₅)₃)
- Triethylphosphine oxide (Et₃PO)
- Deuterated dichloromethane (CD₂Cl₂), freshly distilled and dried
- NMR tubes

- NMR spectrometer with a phosphorus probe

Procedure:

- Sample Preparation:
 - In a glovebox or under an inert atmosphere, accurately weigh a sample of $\text{B}(\text{C}_6\text{F}_5)_3$ into an NMR tube.
 - Prepare a stock solution of Et_3PO in CD_2Cl_2 of known concentration.
 - Add a precise volume of the Et_3PO stock solution to the NMR tube containing $\text{B}(\text{C}_6\text{F}_5)_3$ to achieve the desired molar ratio (typically 1:1).
 - Add additional CD_2Cl_2 to reach the desired final concentration.
- NMR Measurement:
 - Acquire the ^{31}P NMR spectrum of the sample solution at a constant temperature.
 - Record the chemical shift (δ) of the Et_3PO - $\text{B}(\text{C}_6\text{F}_5)_3$ adduct.
- Calculation of Acceptor Number (AN):
 - The Acceptor Number is calculated using the following formula, which is referenced to the ^{31}P chemical shift of Et_3PO in hexane ($\delta = 41.0$ ppm, $\text{AN} = 0$) and in the presence of SbCl_5 ($\delta = 86.1$ ppm, $\text{AN} = 100$).^[6] $\text{AN} = 2.21 \times (\delta_{\text{sample}} - 41.0)$

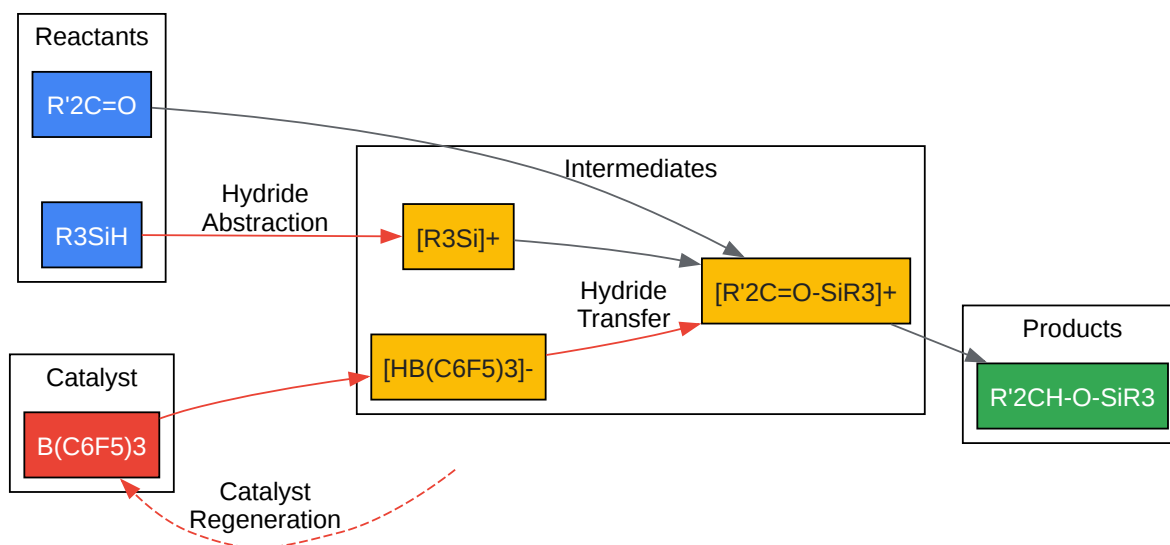
Signaling Pathways and Experimental Workflows

The strong Lewis acidity of $\text{B}(\text{C}_6\text{F}_5)_3$ enables it to catalyze a variety of organic transformations. The following diagrams illustrate some of the key reaction mechanisms.

$\text{B}(\text{C}_6\text{F}_5)_3$ -Catalyzed Hydrosilation of Carbonyls

Tris(perfluorophenyl)borane is an effective catalyst for the hydrosilation of aldehydes, ketones, and esters.^{[8][9]} The mechanism involves an unusual silane activation pathway rather than the conventional carbonyl activation.^[8] The borane abstracts a hydride from the silane to

form a silylium species, which then coordinates to the carbonyl oxygen, facilitating the reduction.[8]

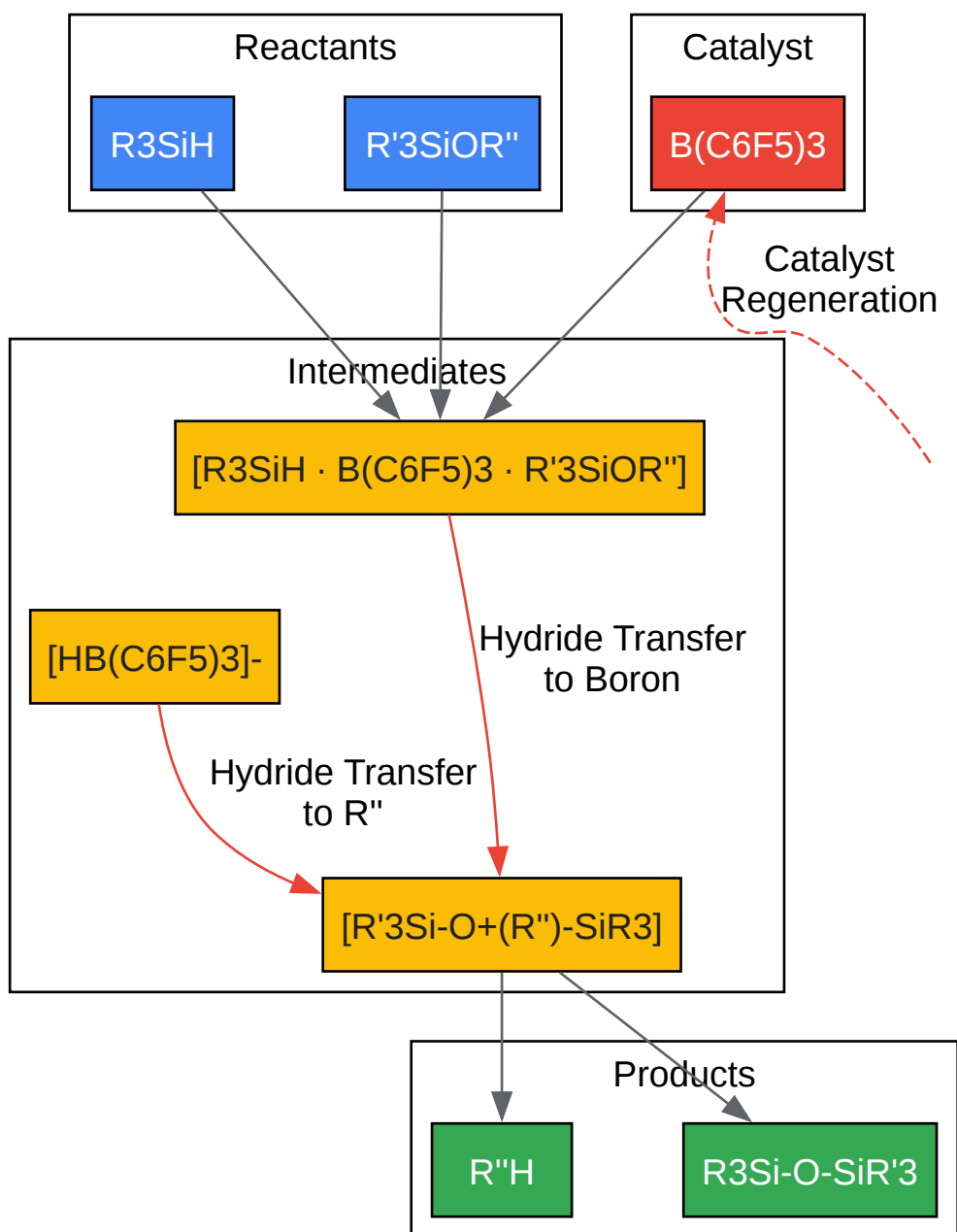


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Caption: B(C6F5)3-catalyzed hydrosilylation of carbonyl compounds.

Reaction of Silyl Hydrides with Alkoxysilanes (Piers-Rubinsztajn Reaction)

B(C6F5)3 catalyzes the dehydrocarbonative condensation of silyl hydrides with alkoxysilanes, a process known as the Piers-Rubinsztajn reaction.[10][11][12] This reaction is a powerful tool for the formation of siloxane bonds. The proposed mechanism involves the transient formation of a complex between the hydrosilane, borane, and alkoxysilane, followed by hydride transfer from silicon to boron and the generation of an oxonium ion.[10]



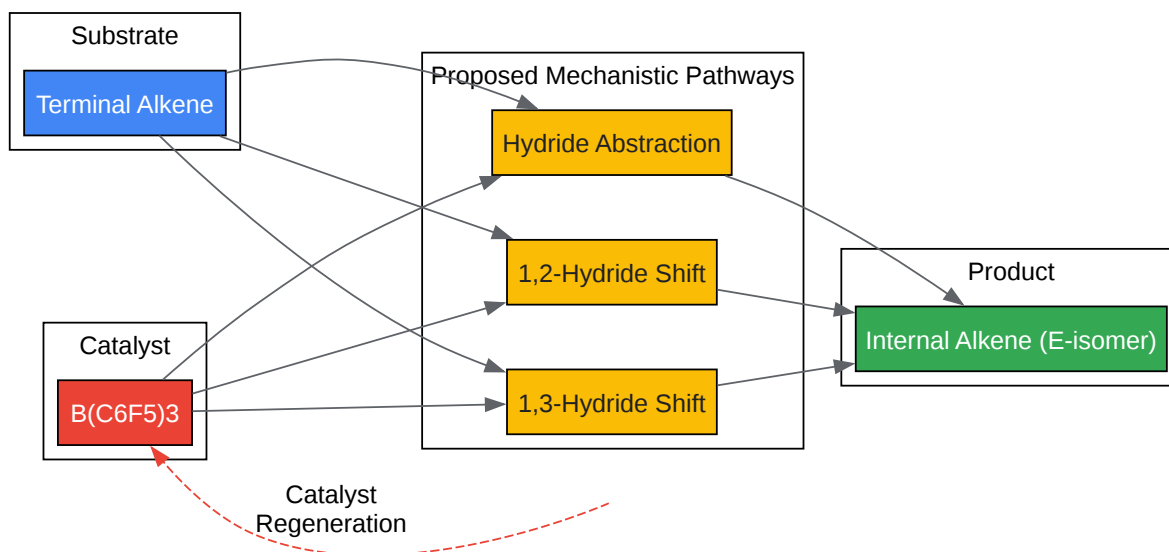
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Caption: B(C₆F₅)₃-catalyzed Piers-Rubinsztajn reaction.

B(C₆F₅)₃-Catalyzed Isomerization of Alkenes

Tris(perfluorophenyl)borane can also catalyze the E-selective isomerization of alkenes.[13]

The proposed mechanisms include hydride abstraction, 1,2-hydride shift, and 1,3-hydride shift pathways.[13]



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Caption: Proposed pathways for $B(C_6F_5)_3$ -catalyzed alkene isomerization.

Conclusion

Tris(perfluorophenyl)borane stands out as a highly potent and versatile Lewis acid with broad applications in catalysis. Its well-characterized Lewis acidity, combined with its stability, makes it an invaluable tool for synthetic chemists. This guide has provided a quantitative assessment of its Lewis acidity, a detailed experimental protocol for its determination, and an overview of its role in key catalytic transformations. For researchers and professionals in drug development and other areas of chemical synthesis, a thorough understanding of the properties and applications of $B(C_6F_5)_3$ is essential for the design of novel and efficient synthetic methodologies.

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